4-Bromo-3-(trifluoromethyl)benzonitrile
Overview
Description
4-Bromo-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and a trifluoromethyl group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in organic synthesis , suggesting that its targets could be various, depending on the specific reactions it is involved in.
Mode of Action
It is known to participate in various organic reactions . For instance, it can be involved in nickel-catalyzed arylcyanation reactions . In such reactions, the compound would interact with its targets (other reactants) to form new bonds and create new compounds.
Result of Action
The molecular and cellular effects of 4-Bromo-3-(trifluoromethyl)benzonitrile’s action would depend on the specific reactions it is involved in. As a building block in organic synthesis, it can contribute to the formation of a wide variety of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, the pH of the solution, and the presence of catalysts . It is recommended to store the compound in a well-ventilated place and keep the container tightly closed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(trifluoromethyl)benzonitrile typically involves the bromination of 3-(trifluoromethyl)benzonitrile. One common method includes the following steps:
Nitration and Reduction: Ortho-fluoro benzotrifluoride is nitrated to form 3-trifluoromethyl-4-fluoroaniline, which is then reduced.
Bromination: The resulting compound undergoes bromination using bromine.
Diazotization and Cyanation: The brominated compound is diazotized and then treated with a cyanating agent to replace the bromine with a cyano group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods ensure high yield and purity, and typically involve continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, aryl boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)benzonitrile is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Material Science: In the development of new materials with specific properties, such as liquid crystals.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: Similar structure but lacks the trifluoromethyl group.
4-Bromobenzotrifluoride: Similar structure but lacks the cyano group.
4-(Bromomethyl)benzonitrile: Similar structure but has a bromomethyl group instead of a bromine atom.
Uniqueness
4-Bromo-3-(trifluoromethyl)benzonitrile is unique due to the presence of both the bromine and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. The trifluoromethyl group imparts unique electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXUIQQDHHFSRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445121 | |
Record name | 4-Bromo-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-53-1 | |
Record name | 4-Bromo-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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